molecular formula C10H5ClF3N B6149802 3-Chloro-6-(trifluoromethyl)isoquinoline CAS No. 1357945-78-8

3-Chloro-6-(trifluoromethyl)isoquinoline

Cat. No. B6149802
CAS RN: 1357945-78-8
M. Wt: 231.60 g/mol
InChI Key: QIWGNTCRYGZUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-(trifluoromethyl)isoquinoline is a research chemical . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

Fluorinated isoquinolines, such as this compound, have been synthesized using modern synthetic methodologies . These approaches include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular formula of this compound is C10H5ClF3N . The molecular weight is 231.60 . The InChI code is 1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H .


Physical And Chemical Properties Analysis

This compound has a LogP value of 3.90700 . This value indicates its lipophilicity, which can influence its behavior in biological systems. The compound also has a topological polar surface area of 12.9 , which can affect its ability to cross cell membranes.

Scientific Research Applications

3-Chloro-6-(trifluoromethyl)isoquinoline has been used in a variety of scientific research applications. For example, it has been used as a building block for the synthesis of other organic compounds. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, it has been used as a reagent in the synthesis of a variety of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)isoquinoline is not well understood. However, it is believed that the compound acts as a potent inhibitor of the enzyme acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting the enzyme, this compound may enhance the activity of acetylcholine, leading to increased nerve transmission.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects, as well as anti-cancer effects.

Advantages and Limitations for Lab Experiments

3-Chloro-6-(trifluoromethyl)isoquinoline has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, it is important to note that this compound is a potent inhibitor of the enzyme acetylcholinesterase, and thus care should be taken when using the compound in laboratory experiments.

Future Directions

The potential applications of 3-Chloro-6-(trifluoromethyl)isoquinoline are numerous and varied. Further research is needed to better understand the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of the compound, such as its potential use as an anti-inflammatory, anti-cancer, or neuroprotective agent. Finally, further research is needed to explore the potential industrial applications of the compound, such as its potential use as a building block for the synthesis of other organic compounds.

Synthesis Methods

3-Chloro-6-(trifluoromethyl)isoquinoline can be synthesized via a direct reaction of 1-chloro-2,3,4,5-tetrafluorobenzene and aniline in a solvent such as acetonitrile. This reaction produces the desired compound in a high yield. The reaction is carried out at a temperature of 80-90°C for approximately 3 hours. The reaction is also effective when carried out in the presence of a catalyst, such as palladium or copper.

Safety and Hazards

3-chloro-6-(trifluoromethyl)isoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, precautions should be taken when handling this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-(trifluoromethyl)isoquinoline involves the introduction of a chloro group and a trifluoromethyl group onto an isoquinoline ring.", "Starting Materials": [ "2-chloroisoquinoline", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetonitrile" ], "Reaction": [ "Step 1: 2-chloroisoquinoline is reacted with potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form 3-chloroisoquinoline.", "Step 2: Trifluoromethyl iodide is added to the reaction mixture and the reaction is heated to form 3-chloro-6-(trifluoromethyl)isoquinoline.", "Step 3: The product is isolated by filtration and washed with acetonitrile." ] }

CAS RN

1357945-78-8

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

3-chloro-6-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H

InChI Key

QIWGNTCRYGZUPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1C(F)(F)F)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.